molecular formula C8H13BrN+ B12818269 1-Propylpyridin-1-ium;hydrobromide

1-Propylpyridin-1-ium;hydrobromide

Cat. No.: B12818269
M. Wt: 203.10 g/mol
InChI Key: SAORNRFCWXEYSW-UHFFFAOYSA-N
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Description

1-Propylpyridin-1-ium;hydrobromide is a chemical compound with the molecular formula C8H12BrN. It is a quaternary ammonium salt derived from pyridine, where the nitrogen atom is bonded to a propyl group and a bromide ion. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

1-Propylpyridin-1-ium;hydrobromide can be synthesized through several methods. One common synthetic route involves the alkylation of pyridine with propyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Propylpyridin-1-ium;hydrobromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Propylpyridin-1-ium;hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propylpyridin-1-ium;hydrobromide involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, leading to changes in cellular functions. The compound’s effects are mediated through its ability to form ionic bonds and participate in various biochemical reactions .

Comparison with Similar Compounds

1-Propylpyridin-1-ium;hydrobromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the propyl group and bromide ion, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H13BrN+

Molecular Weight

203.10 g/mol

IUPAC Name

1-propylpyridin-1-ium;hydrobromide

InChI

InChI=1S/C8H12N.BrH/c1-2-6-9-7-4-3-5-8-9;/h3-5,7-8H,2,6H2,1H3;1H/q+1;

InChI Key

SAORNRFCWXEYSW-UHFFFAOYSA-N

Canonical SMILES

CCC[N+]1=CC=CC=C1.Br

Origin of Product

United States

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